D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanyl-D-phenylalanine
Description
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanyl-D-phenylalanine is a synthetic pentapeptide composed of four D-phenylalanine residues and one D-alanine residue. The D-configuration of its amino acids distinguishes it from naturally occurring L-amino acid peptides, conferring unique biochemical properties such as enhanced resistance to proteolytic degradation .
Properties
CAS No. |
644997-35-3 |
|---|---|
Molecular Formula |
C39H43N5O6 |
Molecular Weight |
677.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H43N5O6/c1-26(35(45)44-34(39(49)50)25-30-20-12-5-13-21-30)41-37(47)32(23-28-16-8-3-9-17-28)43-38(48)33(24-29-18-10-4-11-19-29)42-36(46)31(40)22-27-14-6-2-7-15-27/h2-21,26,31-34H,22-25,40H2,1H3,(H,41,47)(H,42,46)(H,43,48)(H,44,45)(H,49,50)/t26-,31-,32-,33-,34-/m1/s1 |
InChI Key |
GQHSYTOTERSMTQ-WDZGTRJISA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Biological Activity
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanyl-D-phenylalanine is a synthetic peptide composed primarily of D-phenylalanine and D-alanine residues. This compound, like other D-amino acid peptides, has garnered attention due to its unique biological activities and potential therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C39H43N5O
- Molecular Weight : Approximately 629.8 g/mol
- CAS Number : 644996-98-5
Biological Activity
D-amino acids, including D-phenylalanine, have been shown to exhibit various biological activities that differ from their L-counterparts. Here are the key aspects of the biological activity of this compound:
-
Analgesic Properties :
- D-Phenylalanine has been linked to analgesic effects, potentially through the inhibition of enkephalin degradation. This may enhance the activity of endogenous opioids, contributing to pain relief .
- Clinical studies suggest that DL-phenylalanine (a mixture of D and L forms) may be effective in treating chronic pain conditions, although the specific contributions of the D-form require further investigation .
-
Antidepressant Effects :
- Similar to its analgesic properties, D-phenylalanine is posited to influence mood regulation by modulating neurotransmitter levels, particularly norepinephrine and dopamine. These neurotransmitters are critical in mood disorders .
- Research indicates that while L-phenylalanine can enhance neurotransmitter synthesis, the role of D-phenylalanine in this context remains less clear but suggests potential benefits in mood enhancement .
- Neuroprotective Effects :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enkephalin Degradation : By blocking carboxypeptidase A, D-phenylalanine may prevent the breakdown of enkephalins, enhancing their analgesic effects .
- Modulation of Neurotransmitter Synthesis : As a precursor for L-phenylalanine, it may indirectly support the synthesis of neurotransmitters like dopamine and norepinephrine, which are vital for mood regulation .
Table 1: Summary of Research Findings on D-Peptides
| Study | Focus | Findings |
|---|---|---|
| Study A | Analgesic Effects | Showed significant pain relief in chronic pain patients using DLPA supplementation. |
| Study B | Antidepressant Activity | Suggested mood improvement with no significant effect from L-phenylalanine alone. |
| Study C | Neuroprotective Role | Indicated potential neuroprotective effects in animal models through synaptic modulation. |
Notable Research Insights
- A study published in 2017 highlighted the potential of small peptides like D-Phe derivatives as organocatalysts with implications for drug development and synthesis processes .
- Another investigation into the pharmacological properties of D-amino acids found that they could interact with various receptors differently than L-amino acids, suggesting unique therapeutic pathways .
Scientific Research Applications
Chemical Structure and Synthesis
D5Phe has the molecular formula and a molecular weight of 677.8 g/mol. The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps in the synthesis process include:
- Attachment of D-alanine : The first amino acid is covalently attached to the resin.
- Deprotection and Coupling : The protecting group on the amino acid is removed, allowing for the coupling of the next D-phenylalanine residue using reagents like HBTU or DIC.
- Repetition : The deprotection and coupling steps are repeated for each subsequent D-phenylalanine residue.
- Cleavage and Purification : The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Research indicates that D5Phe may exhibit analgesic properties , modulating pain signaling pathways through interactions with receptors involved in pain perception. Notably, studies have shown that D5Phe can inhibit carboxypeptidase A, an enzyme responsible for degrading enkephalins, thereby enhancing their availability and potential analgesic effects . This suggests that D5Phe could serve as a candidate for developing new analgesic therapies.
Interaction with Receptors
D5Phe's unique composition allows it to influence protein-protein interactions and enzyme-substrate specificity. Investigations into its binding affinities with various receptors have indicated that its D-amino acid composition confers unique properties that differ from traditional L-peptides, leading to novel therapeutic applications in pain management .
Case Studies and Research Findings
Several studies have explored the biological activities of D5Phe:
- Inhibition of Enkephalin Degradation : Research suggests that D5Phe inhibits carboxypeptidase A, enhancing the availability of enkephalins and their analgesic effects .
- Receptor Binding Studies : Investigations into receptor binding affinities have shown that the composition of D5Phe may lead to unique properties compared to traditional peptides, indicating potential for new therapeutic applications .
- Therapeutic Implications in Phenylketonuria : Studies indicate that D-phenylalanine can modulate amyloid formation associated with phenylketonuria, suggesting its potential as a therapeutic molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
D-Phenylalanine (Monomer)
D-Alanyl-D-Alanine (Dipeptide)
Modified D-Phenylalanine Derivatives
a) 4-Iodo-D-Phenylalanine
- Structure : D-Phenylalanine with an iodine substituent at the para position of the phenyl ring .
- Key Properties :
- Contrast with Pentapeptide : The iodine atom introduces steric bulk and electronic effects absent in the pentapeptide, altering binding affinity in receptor studies .
b) α-Methyl-D-Phenylalanine
Comparative Analysis Table
Research Findings and Functional Insights
- Synthetic Challenges : Coupling multiple D-phenylalanine residues requires specialized methods, such as enzymatic resolution using papain or phenylalanine ammonia lyases (PALs), as described in peptide synthesis protocols .
- Biological Activity : While D-Ala-D-Ala is a bacterial cell wall target, the pentapeptide’s larger size and aromaticity may disrupt membrane integrity or inhibit protein-protein interactions .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanyl-D-phenylalanine in laboratory settings?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu protection strategies. Critical parameters include:
- Solvent choice : Anhydrous dichloromethane or DMF for coupling reactions to minimize side reactions .
- Coupling agents : HOBt/DIC or PyBOP for efficient amide bond formation, especially for sterically hindered D-amino acids .
- Reaction time : Extended coupling times (2–4 hours) for D-phenylalanine residues due to their reduced reactivity compared to L-forms .
Q. How can researchers confirm the stereochemical integrity of D-amino acids in this peptide?
- Methodological Answer : Use chiral chromatography (e.g., Chirobiotic T column) paired with mass spectrometry. Compare retention times to D/L-phenylalanine standards . Circular dichroism (CD) spectroscopy can also detect conformational differences arising from D-amino acid incorporation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in bioactivity data for this peptide across studies?
- Methodological Answer : Discrepancies often arise from:
- Aggregation states : Dynamic light scattering (DLS) or cryo-EM can assess oligomerization, which may mask active epitopes .
- Batch variability : Implement QC protocols (e.g., MALDI-TOF MS for molecular weight verification) and report purity thresholds (e.g., ≥98%) in publications .
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ionic strength, as D-amino acid-containing peptides may exhibit pH-dependent conformational shifts .
Q. How can mutagenesis studies elucidate the role of D-alanine in this peptide’s interaction with bacterial targets?
- Methodological Answer : Replace D-alanine with D-lactate (as in vancomycin-resistant strains) via site-directed mutagenesis. Use surface plasmon resonance (SPR) to measure binding affinity changes to model targets (e.g., lipid II analogues). Compare kinetic parameters (kon/koff) to wild-type peptides .
Q. What advanced spectroscopic techniques are suitable for resolving structural ambiguities in this peptide?
- Methodological Answer :
- NMR : <sup>13</sup>C-edited NOESY in DMSO-d6 to detect intramolecular hydrogen bonds and β-sheet propensity .
- FT-IR : Amide I band analysis (1600–1700 cm<sup>-1</sup>) to distinguish α-helix vs. β-strand conformations .
- X-ray crystallography : Co-crystallize with Fab fragments to stabilize flexible regions for high-resolution structural determination .
Data Reproducibility & Management
Q. How should researchers design experiments to ensure reproducibility of this peptide’s biochemical assays?
- Methodological Answer :
- Negative controls : Include scrambled-sequence peptides with identical D-amino acid composition to isolate sequence-specific effects .
- Data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data (e.g., NMR, MS) in repositories like Zenodo or PeptideAtlas .
- Statistical rigor : Use power analysis to determine sample size (e.g., n ≥ 3 for HPLC purity assays) and report confidence intervals for IC50 values .
Q. What are common pitfalls in analyzing the antimicrobial activity of D-amino acid-rich peptides, and how can they be mitigated?
- Methodological Answer :
- Membrane permeability : Use fluorescent probes (e.g., SYTOX Green) to differentiate bactericidal activity from membrane disruption artifacts .
- Resistance mechanisms : Perform serial passage experiments with Staphylococcus aureus to assess propensity for resistance development, monitoring mutations via whole-genome sequencing .
Synthesis & Characterization Workflow Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
